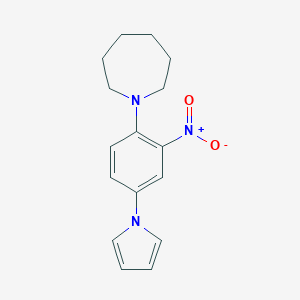
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed with a wide range of pharmacological activities . The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs .
Synthesis Analysis
The synthesis of the azepane ring is based on different synthetic approaches such as: ring-closing reactions; ring-expansion reactions of cyclic compounds; and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .
Molecular Structure Analysis
The molecular formula of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” is C16H19N3O2 . The exact mass is 285.147726857 g/mol and the monoisotopic mass is also 285.147726857 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azepane-based compounds often involve ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.34 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds and a topological polar surface area of 54 Ų .
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .
Mode of Action
The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .
Biochemical Pathways
The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .
Result of Action
The result of the action of this compound is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane. One direction is to further investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various research applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves several steps. The starting material is 2-nitro-4-bromophenol, which is reacted with pyrrole in the presence of a palladium catalyst to form 2-nitro-4-pyrrol-1-ylphenol. This compound is then reacted with 1-bromoazepane in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
N-Aryl-Azepan-Derivate dienen als wertvolle Zwischenprodukte in der synthetischen Chemie. Ihre verschiedenen funktionellen Gruppen ermöglichen die Herstellung komplexer Moleküle. So wurde beispielsweise eine praktische und unkomplizierte Methode zur Synthese von nicht-kondensierten N-Aryl-Azepan-Derivaten unter Verwendung einer Pd/LA-katalysierten Decarboxylierung entwickelt. Diese Reaktionen verlaufen reibungslos unter milden Bedingungen und liefern hochfunktionalisierte Azepan-Derivate .
Arzneimittelforschung und -entwicklung
Das Grundgerüst von N-Aryl-Azepan-Derivaten ist vielversprechend für die Arzneimittelforschung. Forscher haben ihr Potenzial als neuartige Inhibitoren, Antidiabetika, Antikrebsmittel und DNA-bindende Reagenzien untersucht. So zeigt beispielsweise Proheptazin, ein Opioid-Analgetikum, strukturelle Ähnlichkeiten zu N-Aryl-Azepan-Derivaten. Das Verständnis ihrer pharmakologischen Eigenschaften kann die Arzneimittelentwicklung lenken .
Grüne Chemie und Mikrowellen-gestützte Synthese
Die Mikrowellen-gestützte organische Synthese (MAOS) hat die Herstellung von Pyrrolidinen, einschließlich N-Aryl-Azepan-Derivaten, revolutioniert. Durch Steigerung der synthetischen Effizienz und Minimierung der Umweltbelastung trägt MAOS zu den Praktiken der grünen Chemie bei .
Rechnerische Einblicke und Reaktivitätsstudien
Dichtefunktionaltheorie (DFT)-Berechnungen liefern Einblicke in Reaktionswege. Forscher haben den ungewöhnlichen, ausschließlich ablaufenden [5 + 2]-Annulationsvorgang untersucht, der bei der Synthese von N-Aryl-Azepan-Derivaten beobachtet wurde. Das Verständnis der zugrunde liegenden Mechanismen hilft bei der Optimierung der Reaktionsbedingungen und der Entwicklung neuer synthetischer Wege .
Naturstoffsynthese
N-Aryl-Azepan-Derivate finden Anwendung bei der Synthese wertvoller Naturstoffe. Ihre Einarbeitung in komplexe Moleküle trägt zur Entwicklung bioaktiver Verbindungen bei. Forscher untersuchen ihre Verwendung als Bausteine in Strategien zur Totalsynthese .
Eigenschaften
IUPAC Name |
1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQOYSVXJPPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
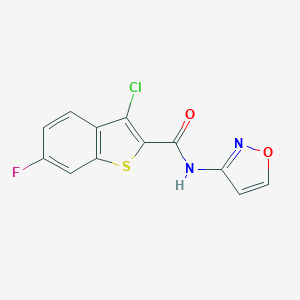
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
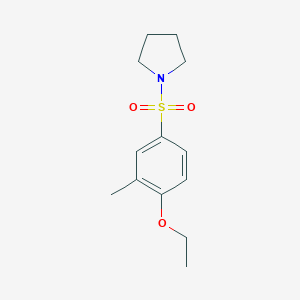
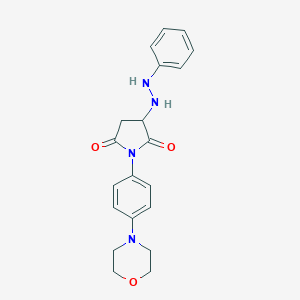
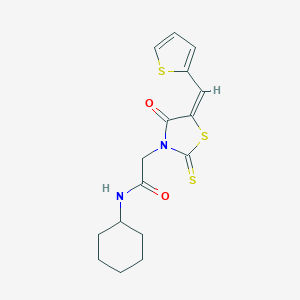
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)